4-(4-Cyclohexylphenyl)-1,2,3-thiadiazole
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Overview
Description
4-(4-Cyclohexylphenyl)-1,2,3-thiadiazole is a chemical compound belonging to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a thiadiazole ring substituted with a cyclohexylphenyl group, which imparts unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclohexylphenyl)-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazide derivatives with aromatic acids in the presence of dehydrating agents such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclohexylphenyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under appropriate conditions, such as the presence of a catalyst or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cells.
Mechanism of Action
The mechanism of action of 4-(4-Cyclohexylphenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt the integrity of microbial cell membranes, leading to cell death. In cancer cells, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: The parent compound of the class, known for its diverse biological activities.
4-Phenyl-1,3,4-thiadiazole: A similar compound with a phenyl group instead of a cyclohexylphenyl group.
4-(4-Methylphenyl)-1,3,4-thiadiazole: A derivative with a methyl-substituted phenyl group.
Uniqueness
4-(4-Cyclohexylphenyl)-1,2,3-thiadiazole is unique due to the presence of the cyclohexylphenyl group, which imparts distinct physicochemical properties and biological activities. This structural modification can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(4-cyclohexylphenyl)thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)14-10-17-16-15-14/h6-11H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRRETDMTVTJTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CSN=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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